2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyrimidine and pyrido ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with acetylacetone in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency . Additionally, catalytic methods, such as those involving copper catalysts, have been employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or pyrido rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimidine and pyrido derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It serves as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Shares a similar fused ring system but differs in the position of nitrogen atoms.
Pyrrolo[2,3-d]pyrimidine: Another related compound with a fused pyrrole and pyrimidine ring system.
Thieno[2,3-d]pyrimidine: Contains a fused thiophene and pyrimidine ring system.
Uniqueness
2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific ring fusion and the presence of nitrogen atoms in the pyrimidine ring. This structural arrangement allows for distinct interactions with biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C11H11N5 |
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Molecular Weight |
213.24 g/mol |
IUPAC Name |
2-pyrimidin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H11N5/c1-3-13-10(14-4-1)11-15-7-8-6-12-5-2-9(8)16-11/h1,3-4,7,12H,2,5-6H2 |
InChI Key |
UFKPNWYLFWPKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=NC=CC=N3 |
Origin of Product |
United States |
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